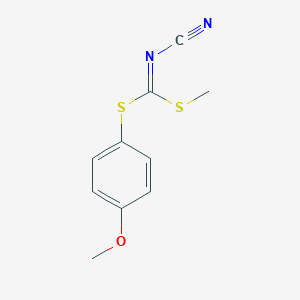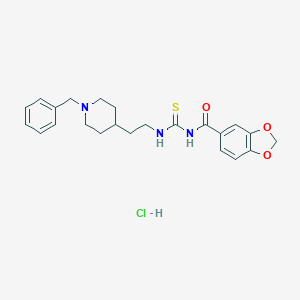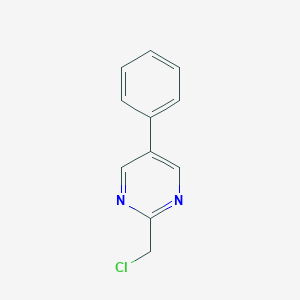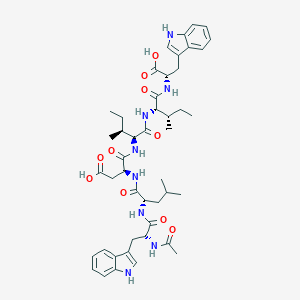
Acétate d'hydroxytyrosol
Vue d'ensemble
Description
Hydroxytyrosol acetate is a phenolic compound derived from hydroxytyrosol, a well-known antioxidant present in virgin olive oil. It has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and metabolic effects. Research has shown that hydroxytyrosol acetate exhibits significant antioxidant activity, although it is weaker in DPPH radical scavenging activity compared to hydroxytyrosol and other olive oil polyphenols . Despite this, it has been found to have higher antioxidant activity than alpha-tocopherol or oleuropein in oil .
Synthesis Analysis
The synthesis of hydroxytyrosol acetate has been approached through various methods. One study reported its synthesis and compared its antioxidant activity with other olive oil polyphenols . Another study described a high-yielding preparation of a stable precursor of hydroxytyrosol, which could be used to synthesize hydroxytyrosol acetate . Additionally, a convenient synthesis method from tyrosol or homovanillyl alcohol has been developed, which could be adapted for industrial purposes . The use of tyrosinase as a biocatalyst has also been explored for the synthesis of hydroxytyrosol, which could then be used to prepare hydroxytyrosol acetate .
Molecular Structure Analysis
The molecular structure of hydroxytyrosol acetate plays a crucial role in its stability and antioxidant properties. The acetylation of hydroxytyrosol has been shown to enhance its transport across intestinal barriers, suggesting that structural modifications can influence its bioavailability . The synthesis of a methyl orthoformate-protected hydroxytyrosol has been reported, which provides a stable form that can be used to prepare hydroxytyrosol acetate .
Chemical Reactions Analysis
Hydroxytyrosol acetate undergoes various metabolic reactions in the body. It can be converted into free hydroxytyrosol and subsequently metabolized into homovanillyl alcohol . A new metabolite, hydroxytyrosol acetate sulphate, has been identified in human plasma, indicating that hydroxytyrosol acetate is subject to sulfation . The acetylation of hydroxytyrosol significantly increases its transport across the small intestinal epithelial cell barrier, which supports further research into hydroxytyrosyl acetate as a hydroxytyrosol prodrug offering enhanced bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxytyrosol acetate contribute to its biological activity. Its lipophilicity, stability, and ability to cross cell membranes are important factors that affect its function as an antioxidant and its potential health benefits. The acetylation of hydroxytyrosol enhances its transport across differentiated Caco-2 cell monolayers, indicating that hydroxytyrosol acetate has improved bioavailability compared to hydroxytyrosol . The modulation of adipogenesis, lipolysis, and glucose consumption by hydroxytyrosol acetate has been studied, showing that it can influence metabolic processes in adipocytes and myotubes . Moreover, the comparative evaluation of the metabolic effects of hydroxytyrosol and its derivatives, including hydroxytyrosol acetate, in hypercholesterolemic rats, has provided insights into its physiological effects .
Applications De Recherche Scientifique
Aliments Fonctionnels et Compléments Alimentaires
L'acétate d'hydroxytyrosol a été étudié pour son utilisation dans les aliments fonctionnels et les compléments alimentaires en raison de ses propriétés antioxydantes . Il est dérivé des olives et des sous-produits de l'huile d'olive, qui sont riches en composés phénoliques. L'Autorité européenne de sécurité des aliments (EFSA) a reconnu les bienfaits pour la santé de l'hydroxytyrosol, ce qui soutient l'application de sa forme acétate dans les produits alimentaires. Cela inclut son utilisation dans les huiles comestibles, les boissons, les produits de boulangerie et les aliments d'origine animale comme la viande et les produits laitiers .
Activité Antioxydante
Bien que l'this compound présente une activité antioxydante moindre que l'hydroxytyrosol, il joue toujours un rôle important dans le piégeage des radicaux libres. Le groupe acétate dans l'ester peut réduire l'effet de piégeage des groupes hydroxyle, mais il continue de contribuer à la capacité antioxydante globale .
Santé Cardiovasculaire
L'this compound a montré qu'il inhibait l'agrégation plaquettaire chez le rat, ce qui est un facteur important pour la santé cardiovasculaire . Cela suggère des applications potentielles dans la prévention des comorbidités cardiovasculaires et l'amélioration de la santé cardiaque par le biais d'une intervention alimentaire.
Production Biotechnologique
La synthèse biotechnologique de l'this compound est un domaine d'intérêt croissant. Les progrès de l'ingénierie génétique et métabolique ont conduit à des rendements améliorés et à des méthodes de production durables. Cela profite non seulement à l'industrie alimentaire, mais ouvre également des possibilités dans les domaines pharmaceutique et nutraceutique en raison des multiples implications pour la santé du composé .
Industrie Cosméceutique
La biodisponibilité de l'this compound est un facteur clé dans son application dans l'industrie cosméceutique. Ses propriétés peuvent être exploitées pour les produits de soin de la peau, en tirant parti de son activité antioxydante pour protéger contre les facteurs de stress environnementaux .
Stabilisation des Cultures Cellulaires
L'incorporation de l'this compound dans les milieux de culture cellulaire peut apporter de la stabilité aux environnements cellulaires cultivés. Ceci est crucial pour contrôler l'activité et soutenir la productivité cellulaire, l'isolement et l'identification dans diverses applications de recherche et industrielles .
Mécanisme D'action
Target of Action
Hydroxytyrosol Acetate (HT-AC) is a natural polyphenolic compound found in olive oil. It primarily targets the HDAC11 protein . HDAC11 is involved in the regulation of inflammation and cell death, particularly in the context of cardiovascular diseases .
Mode of Action
HT-AC interacts with its target, HDAC11, by down-regulating its expression . This interaction results in the inhibition of a form of programmed inflammatory cell death known as pyroptosis . Pyroptosis is suggested to be involved in the process of atherosclerosis . HT-AC also exhibits anti-inflammatory effects .
Biochemical Pathways
HT-AC affects the HDAC11 signaling pathway . By down-regulating HDAC11, HT-AC inhibits pyroptosis, thereby exerting an anti-inflammatory effect . In nature, HT originates during the hydrolysis of the secoiridoid compound oleuropein during the ripening, storage, and processing of olives .
Pharmacokinetics
The pharmacokinetics of HT-AC are influenced by the food matrix in which it is incorporated . The oily nature of the matrix, such as in extra virgin olive oil, can enhance the bioavailability of HT-AC . HT-AC is rapidly absorbed, with maximum plasma concentrations reached within 30 minutes of oral intake .
Result of Action
The primary result of HT-AC’s action is the prevention of vascular endothelial pyroptosis through the down-regulation of the HDAC11 related signaling pathway in atherosclerosis . This leads to the alleviation of atherosclerotic lesions and the inhibition of inflammation . HT-AC also has the potential to counteract oxidative stress, inflammation, vascular aging, and arterial stiffness .
Action Environment
The action of HT-AC is influenced by the environment in which it is incorporated. The food matrix, particularly if it is oily in nature, can significantly impact the absorption and bioavailability of HT-AC . For instance, extra virgin olive oil has been identified as the best matrix for HT-AC .
Safety and Hazards
Orientations Futures
Hydroxytyrosol Acetate has been found to have beneficial health effects, including antioxidant, anti-inflammatory, and anticancer properties . More studies are needed to validate these health claims and to explore potential uses of this compound in supplements, nutraceutical foods, or topical formulations .
Analyse Biochimique
Biochemical Properties
Hydroxytyrosol acetate plays a significant role in biochemical reactions due to its antioxidant and anti-inflammatory properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, hydroxytyrosol acetate has been shown to inhibit the activity of lipogenic enzymes such as fatty acid synthase and farnesyl diphosphate synthase in human hepatoma cells . Additionally, it interacts with histone deacetylase 11 (HDAC11), leading to the inhibition of vascular endothelial cell pyroptosis . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and lipid metabolism.
Cellular Effects
Hydroxytyrosol acetate exerts various effects on different types of cells and cellular processes. In vascular endothelial cells, it inhibits pyroptosis by down-regulating HDAC11 expression, thereby reducing the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 . In human dermal fibroblasts, hydroxytyrosol acetate has been shown to decrease the activity of senescence-associated β-galactosidase and reduce the expression of matrix metallopeptidases, indicating its potential in anti-aging and anti-inflammatory applications . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of hydroxytyrosol acetate involves several pathways. It exerts its effects by binding to and inhibiting HDAC11, which plays a crucial role in regulating inflammatory responses in vascular endothelial cells . Additionally, hydroxytyrosol acetate activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II antioxidant enzymes . This activation helps maintain redox homeostasis and protect cells from oxidative stress. Furthermore, hydroxytyrosol acetate has been shown to modulate the PI3K/Akt signaling pathway, contributing to its antioxidative and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxytyrosol acetate have been observed to change over time. Studies have shown that the compound remains stable and retains its antioxidant properties over extended periods . Its bioavailability and pharmacokinetics can be influenced by the food matrix in which it is incorporated . Long-term studies have demonstrated that hydroxytyrosol acetate can maintain its anti-inflammatory and antioxidative effects, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of hydroxytyrosol acetate vary with different dosages in animal models. In a rat model of Parkinson’s disease, hydroxytyrosol acetate demonstrated significant antioxidant effects at a dose of 1.5 mg/kg, reducing oxidative stress and preserving striatal dopamine levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications. Additionally, hydroxytyrosol acetate has been shown to dose-dependently decrease fat droplet size and number in adipose tissue, indicating its potential in metabolic regulation .
Metabolic Pathways
Hydroxytyrosol acetate is involved in several metabolic pathways. It is metabolized into hydroxytyrosol and other derivatives, which are then further processed by phase II enzymes . The compound interacts with enzymes such as tyrosol/tyramine hydroxylase, which plays a role in its biosynthesis . Additionally, hydroxytyrosol acetate activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and contributing to its protective effects against oxidative stress .
Transport and Distribution
Hydroxytyrosol acetate is transported and distributed within cells and tissues through various mechanisms. It is absorbed and metabolized in the gastrointestinal tract, with its bioavailability influenced by the food matrix . Once absorbed, hydroxytyrosol acetate is distributed to different tissues, including the brain, where it can exert its neuroprotective effects . The compound’s transport and distribution are also facilitated by binding proteins and transporters, which help maintain its stability and bioavailability .
Subcellular Localization
The subcellular localization of hydroxytyrosol acetate plays a crucial role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the mitochondria, where it helps maintain mitochondrial function and protect against oxidative stress . Additionally, hydroxytyrosol acetate can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its therapeutic potential . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its protective effects.
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJGLFPNIZXRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219108 | |
| Record name | Hydroxytyrosol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69039-02-7 | |
| Record name | Hydroxytyrosol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxytyrosol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTYROSOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hydroxytyrosol acetate exert its anti-inflammatory effects?
A1: Research suggests HT-AC combats inflammation through multiple pathways. In a study using human umbilical vein endothelial cells (HUVECs), HT-AC was found to inhibit the TNF-α signaling pathway, a key player in inflammation []. Additionally, it suppressed the activation of NF-κB, MAPKs, and the JAK-STAT pathway in a murine model of collagen-induced arthritis []. These pathways are implicated in the production of pro-inflammatory cytokines, suggesting HT-AC's ability to dampen the inflammatory cascade.
Q2: What is the role of HDAC11 in the protective effects of HT-AC against atherosclerosis?
A2: HT-AC has shown promise in mitigating atherosclerosis by inhibiting vascular endothelial cell pyroptosis, a form of programmed cell death linked to inflammation. Studies suggest HT-AC achieves this by downregulating HDAC11, a histone deacetylase []. Molecular docking and drug affinity responsive target stability (DARTS) studies further support the interaction between HT-AC and HDAC11, suggesting HDAC11 as a potential target for HT-AC's beneficial effects [].
Q3: Can hydroxytyrosol acetate protect red blood cells from oxidative damage?
A3: Yes, research indicates that HT-AC, along with other hydroxytyrosol metabolites, can protect red blood cells from oxidative damage caused by free radicals [, ]. Notably, the presence of a free phenolic hydroxyl group was found to be crucial for this protective effect []. This finding underscores the importance of specific structural features in dictating HT-AC's antioxidant activity.
Q4: Does hydroxytyrosol acetate impact amyloid-β peptide aggregation?
A4: In vitro studies demonstrate that HT-AC, at a concentration of 0.62 mM, can completely inhibit amyloid-β peptide aggregation, a hallmark of Alzheimer's disease []. This finding, supported by in vivo studies using a Caenorhabditis elegans model, highlights the potential of HT-AC as a neuroprotective agent [].
Q5: What is the molecular formula and weight of hydroxytyrosol acetate?
A5: Hydroxytyrosol acetate has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol.
Q6: Does the position of the hydroxyl group on the aromatic ring influence the antioxidant activity of hydroxytyrosol derivatives?
A7: Quantum chemical calculations suggest that hydroxytyrosol derivatives with a hydroxyl group at position four of the aromatic ring exhibit superior antioxidant properties compared to other substitutions []. This computational analysis provides valuable insights into the structure-activity relationship of HT-AC and guides the design of novel antioxidants with enhanced efficacy.
Q7: How does the distribution of hydroxytyrosol acetate within an emulsion affect its antioxidant efficiency?
A8: Studies using model food emulsions revealed that HT-AC, being both oil and water-soluble, exhibits a higher presence at the interfacial region compared to the oil-insoluble hydroxytyrosol []. This strategic distribution contributes to HT-AC's superior antioxidant activity in preserving oil quality, as demonstrated by accelerated oxidation tests [].
Q8: Is hydroxytyrosol acetate stable during olive oil processing and storage?
A9: Research suggests that HT-AC levels remain relatively stable during olive oil processing and storage. For example, HT-AC was identified as one of the main phenolic compounds in olive oils from different cultivars grown in the Italian province of Reggio Calabria [].
Q9: What analytical techniques are commonly used to identify and quantify hydroxytyrosol acetate in olive oil and biological samples?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze HT-AC in olive oil [, ]. These techniques allow for the separation, identification, and quantification of HT-AC and other phenolic compounds present in complex mixtures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



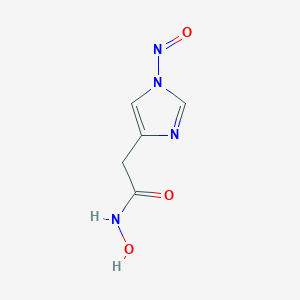
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)


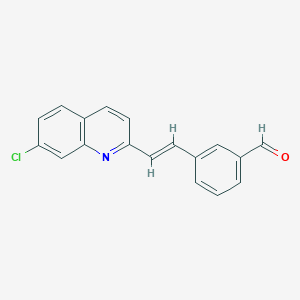


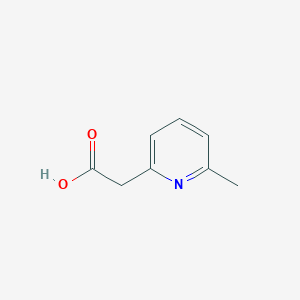
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)
